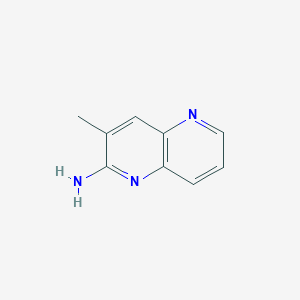

3-Methyl-1,5-naphthyridin-2-amine

Description

BenchChem offers high-quality 3-Methyl-1,5-naphthyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-1,5-naphthyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1,5-naphthyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-6-5-8-7(12-9(6)10)3-2-4-11-8/h2-5H,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRLYUZQZBLJANT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=N2)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Importance of the 1,5-Naphthyridine Scaffold

An In-Depth Technical Guide to the Chemical Properties of 3-Methyl-1,5-naphthyridin-2-amine

The 1,5-naphthyridine framework, a bicyclic heteroaromatic system composed of two fused pyridine rings, represents a "privileged scaffold" in medicinal chemistry and materials science.[1] Its rigid structure and the specific spatial orientation of its nitrogen atoms allow it to serve as a versatile template for designing ligands that interact with a multitude of biological targets.[2][3] Derivatives of 1,5-naphthyridine have demonstrated a wide array of pharmacological activities, including antiproliferative, antibacterial, antiviral, and anti-inflammatory properties.[2] Beyond medicine, their unique electronic characteristics have led to applications as ligands in analytical chemistry, components in organic light-emitting diodes (OLEDs), and sensors.[2]

This guide focuses on a particularly valuable derivative: 3-Methyl-1,5-naphthyridin-2-amine . The presence of a primary amine at the 2-position and a methyl group at the 3-position provides distinct reactive handles for synthetic elaboration. The 2-amino group, in particular, offers a strategic point for diversification, making this molecule a crucial building block for constructing libraries of novel compounds in drug discovery programs. This document provides a comprehensive overview of its synthesis, reactivity, and core chemical properties, offering field-proven insights for researchers and drug development professionals.

Synthetic Strategies: Constructing the Core Scaffold

The synthesis of the 1,5-naphthyridine core can be achieved through various classical and modern organic reactions, including the Skraup and Friedländer reactions, as well as intramolecular cycloadditions.[2][3][4] A common and effective strategy for producing substituted 2-amino-1,5-naphthyridines involves the cyclocondensation of a 3-aminopyridine derivative with a β-dicarbonyl compound or its equivalent.

For 3-Methyl-1,5-naphthyridin-2-amine, a logical and reproducible approach begins with 3-aminopyridine and proceeds through a cyclization reaction designed to introduce the amino and methyl groups in the desired positions. A plausible route is the condensation of 3-aminopyridine with a reagent like 2-methyl-3-oxobutanenitrile, followed by cyclization.

Experimental Protocol: Synthesis of 3-Methyl-1,5-naphthyridin-2-amine

This protocol describes a well-established method for constructing the substituted 1,5-naphthyridine ring system. The causality behind this choice lies in the reliability of acid-catalyzed condensation reactions for forming heterocyclic systems from readily available starting materials.

Step 1: Reaction Setup

-

To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminopyridine (10 mmol).

-

Add a suitable solvent, such as ethanol or a mixture of acetic acid and ethanol (30 mL).

-

Add 2-methyl-3-oxobutanenitrile (11 mmol, 1.1 equivalents).

-

Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), to the mixture. The acid serves to activate the carbonyl group for nucleophilic attack by the aminopyridine.

Step 2: Cyclization Reaction

-

Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 4-8 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 3: Work-up and Isolation

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture over crushed ice and neutralize with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8. This step quenches the acid catalyst and precipitates the product.

-

Collect the resulting solid precipitate by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.

Step 4: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield pure 3-Methyl-1,5-naphthyridin-2-amine.

Caption: Reactivity map of 3-Methyl-1,5-naphthyridin-2-amine.

Experimental Protocol: Acylation of the 2-Amino Group

This protocol details a standard procedure for forming an amide linkage, a common motif in bioactive molecules. The choice of an acid chloride as the acylating agent ensures a rapid and high-yielding reaction.

Step 1: Reaction Setup

-

Dissolve 3-Methyl-1,5-naphthyridin-2-amine (5 mmol) in a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (25 mL) in a round-bottom flask under a nitrogen atmosphere.

-

Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (7.5 mmol, 1.5 equivalents), to the solution. The base acts as a scavenger for the HCl generated during the reaction.

-

Cool the mixture to 0 °C in an ice bath.

Step 2: Acylation

-

Slowly add the desired acyl chloride (e.g., acetyl chloride or benzoyl chloride) (5.5 mmol, 1.1 equivalents) dropwise to the cooled solution.

-

Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.

Step 3: Work-up and Purification

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate.

-

Wash the organic layer sequentially with a dilute HCl solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude amide by recrystallization or column chromatography.

Structural Elucidation and Spectroscopic Profile

Confirming the identity and purity of 3-Methyl-1,5-naphthyridin-2-amine is achieved through a combination of standard spectroscopic techniques. The data presented below are expected values and serve as a benchmark for experimental verification.

| Technique | Expected Observations | Rationale |

| ¹H NMR | δ 8.5-9.0 ppm (m, 2H): Protons on the pyridine ring adjacent to nitrogen.δ 7.0-8.0 ppm (m, 3H): Remaining aromatic protons.δ 5.5-6.5 ppm (s, 2H): Broad singlet for the -NH₂ protons.δ 2.3-2.5 ppm (s, 3H): Singlet for the -CH₃ protons. | The chemical shifts are characteristic of protons on an electron-deficient naphthyridine ring. The amine protons are exchangeable and often appear as a broad signal. The methyl group, being attached to an sp² carbon, appears in the typical benzylic region. |

| ¹³C NMR | δ 150-160 ppm: Quaternary carbons C2 and C8a.δ 110-145 ppm: Remaining aromatic carbons.δ ~20 ppm: Methyl carbon (-CH₃). | The chemical shifts reflect the electronic environment of each carbon atom within the heterocyclic system. |

| IR Spectroscopy | 3300-3500 cm⁻¹: Two distinct N-H stretching bands (symmetric & asymmetric) for the primary amine.~3050 cm⁻¹: Aromatic C-H stretching.~2950 cm⁻¹: Aliphatic C-H stretching (methyl).1600-1650 cm⁻¹: C=N and C=C stretching of the aromatic rings.~1580 cm⁻¹: N-H scissoring (bending) vibration. | These vibrational frequencies are diagnostic for the key functional groups present in the molecule, providing a unique fingerprint. |

| Mass Spectrometry (EI-MS) | Molecular Ion (M⁺): m/z = 159.08. | The molecular ion peak confirms the molecular weight and elemental composition (C₈H₇N₃) of the compound. |

Applications in Research and Drug Development

The strategic placement of the amino group makes 3-Methyl-1,5-naphthyridin-2-amine an exceptionally valuable starting material for parallel synthesis and the creation of focused compound libraries. Its derivatives have been explored for a range of therapeutic targets.

-

Kinase Inhibitors: The 1,5-naphthyridine scaffold can mimic the adenine hinge-binding region of ATP, making it a common core for designing kinase inhibitors for oncology and inflammatory diseases.

-

Antimicrobial Agents: The ability of the naphthyridine core to intercalate with DNA or inhibit key bacterial enzymes has led to its investigation in the development of novel antibacterial and antimalarial drugs. [3]* CNS-Active Agents: Certain derivatives have shown activity on central nervous system receptors, suggesting potential applications for neurological disorders. [2]* Materials Science: As a robust bidentate ligand, it can be used to synthesize metal complexes with interesting photophysical properties for applications in catalysis and materials science. [4]

Conclusion

3-Methyl-1,5-naphthyridin-2-amine is more than just a chemical compound; it is a strategic platform for innovation. Its well-defined synthesis, predictable reactivity centered on the 2-amino group, and the proven biological relevance of the 1,5-naphthyridine scaffold make it an indispensable tool for medicinal chemists and materials scientists. A thorough understanding of its chemical properties, as outlined in this guide, is the first step toward unlocking its full potential in the development of next-generation therapeutics and advanced materials.

References

-

Alajarin, R., Vidal, A., Tovar, F., & Pastor, A. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3252. [Link]

-

Alajarin, R., Vidal, A., Tovar, F., & Pastor, A. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]

-

Alajarin, R., Vidal, A., Tovar, F., & Pastor, A. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]

-

Vidal, A., Tovar, F., Alajarín, R., & Pastor, A. (2018). Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. European Journal of Medicinal Chemistry, 155, 303-314. [Link]

-

Alajarin, R., Vidal, A., Tovar, F., & Pastor, A. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(23), 5573. [Link]

- Wang, X., et al. (2009). Method for preparing poly-substituted 1, 5-naphthyridine compound.

-

Li, Z., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. [Link]

-

Borrell, J. I., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(20), 6175. [Link]

-

National Center for Biotechnology Information (n.d.). 1,5-Naphthyridin-2-amine. PubChem Compound Database. [Link]

Sources

An In-depth Technical Guide to 3-Methyl-1,5-naphthyridin-2-amine (CAS 1049030-24-1): A Scaffold of Emerging Interest in Medicinal Chemistry

This technical guide provides a comprehensive overview of 3-Methyl-1,5-naphthyridin-2-amine, a heterocyclic compound with significant potential in drug discovery and development. While specific experimental data for this compound is limited in publicly accessible literature, this document leverages established principles of 1,5-naphthyridine chemistry to project its physicochemical properties, reactivity, and potential biological applications. This guide is intended for researchers, medicinal chemists, and professionals in drug development seeking to explore the therapeutic promise of this emerging molecular scaffold.

The 1,5-Naphthyridine Core: A Privileged Scaffold

The 1,5-naphthyridine ring system, a bicyclic heteroaromatic compound composed of two fused pyridine rings, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] First synthesized in 1927 by Brobansky and Sucharda through an adaptation of the Skraup quinoline synthesis, this structural motif is present in numerous compounds with a wide array of biological activities.[2][3] The arrangement of the nitrogen atoms in the 1,5-positions imparts unique electronic and steric properties, influencing the molecule's ability to interact with biological targets.

Derivatives of 1,5-naphthyridine have been reported to exhibit a broad spectrum of pharmacological effects, including:

The significant interest in this scaffold is evidenced by the large number of publications and patents, particularly since the year 2000.[2][3] This highlights the ongoing exploration of 1,5-naphthyridine derivatives as potential therapeutic agents.

Physicochemical and Structural Properties of 3-Methyl-1,5-naphthyridin-2-amine

| Property | Predicted Value/Characteristic | Rationale and Comparative Data |

| Molecular Formula | C₉H₉N₃ | Based on the chemical structure. |

| Molecular Weight | 159.19 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a crystalline solid | Similar to other small molecule aromatic amines. |

| Solubility | Expected to have some solubility in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | The aromatic nature suggests solubility in organic solvents, while the amino group may provide some limited aqueous solubility. |

| pKa | The amino group is expected to be basic, while the pyridine nitrogens are weakly basic. | The exocyclic amino group will be the primary basic center. The pyridine nitrogens' basicity will be influenced by the electron-donating amino and methyl groups. |

| Hydrogen Bond Donors | 1 (from the amino group) | The primary amine can donate hydrogen bonds. |

| Hydrogen Bond Acceptors | 3 (two pyridine nitrogens and the amino nitrogen) | The lone pairs on the nitrogen atoms can accept hydrogen bonds. |

Proposed Synthetic Strategies

The synthesis of 3-Methyl-1,5-naphthyridin-2-amine can be approached through several established methods for constructing the 1,5-naphthyridine core. The choice of synthetic route will depend on the availability of starting materials and desired scale. A plausible and efficient approach would be a variation of the Friedländer annulation.

Retrosynthetic Analysis and Proposed Forward Synthesis

A logical retrosynthetic disconnection of 3-Methyl-1,5-naphthyridin-2-amine points towards a substituted 3-aminopyridine as a key starting material.

Caption: Retrosynthetic analysis of 3-Methyl-1,5-naphthyridin-2-amine.

Proposed Forward Synthesis via Friedländer Annulation:

The Friedländer synthesis involves the condensation of an ortho-amino aromatic aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or base.[4][5] For the synthesis of 3-Methyl-1,5-naphthyridin-2-amine, a suitable starting material would be 2,3-diaminopyridine, which would react with a three-carbon carbonyl compound that can provide the methyl group at the 3-position.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of 2,3-diaminopyridine in a suitable solvent such as ethanol or acetic acid, add a molar equivalent of a reagent like propionaldehyde or its enol ether equivalent.

-

Catalysis: Introduce a catalytic amount of a base (e.g., potassium hydroxide, sodium ethoxide) or an acid (e.g., p-toluenesulfonic acid).

-

Reaction Conditions: Heat the mixture to reflux for a period of 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and neutralize if necessary. The product may precipitate upon cooling or require extraction with an organic solvent. Purification can be achieved by recrystallization or column chromatography on silica gel.

Caption: Proposed Friedländer synthesis workflow.

Reactivity and Potential for Derivatization

The chemical reactivity of 3-Methyl-1,5-naphthyridin-2-amine is dictated by the interplay of the electron-rich amino and methyl groups and the electron-deficient pyridine rings.

-

Electrophilic Aromatic Substitution: The pyridine rings are generally resistant to electrophilic substitution. However, the electron-donating amino and methyl groups will activate the ring system, potentially allowing for substitution at specific positions.

-

Nucleophilic Aromatic Substitution: The 1,5-naphthyridine core is susceptible to nucleophilic attack, particularly after activation (e.g., N-oxidation).

-

Reactions of the Amino Group: The primary amino group at the 2-position is a key handle for further functionalization. It can undergo a variety of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides to introduce diverse aryl substituents.[3]

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be displaced by various nucleophiles (e.g., halogens, hydroxyl, cyano groups).

-

The presence of the methyl group at the 3-position provides steric hindrance that may influence the regioselectivity of these reactions.

Potential Biological Activity and Applications in Drug Discovery

The 2-amino-3-methyl-1,5-naphthyridine scaffold is a promising starting point for the development of novel therapeutics. The amino group can serve as a key interaction point with biological targets, such as the active site of an enzyme or a receptor binding pocket. The methyl group can provide beneficial steric interactions or improve metabolic stability.

Based on the known activities of related 1,5-naphthyridine derivatives, potential therapeutic areas for derivatives of 3-Methyl-1,5-naphthyridin-2-amine include:

-

Oncology: Many heterocyclic amine structures are known to interact with kinases, topoisomerases, or other targets relevant to cancer.[6]

-

Infectious Diseases: The naphthyridine scaffold is a component of some antibacterial agents.[7] New derivatives could be explored for activity against drug-resistant bacteria or other pathogens.

-

Neurological Disorders: The ability of small molecules to cross the blood-brain barrier and interact with central nervous system targets makes this an area of interest.[6]

The derivatization of the 2-amino group would be a primary strategy for generating a library of compounds for high-throughput screening to identify novel bioactive agents.

Spectroscopic Characterization (Predicted)

Definitive characterization of 3-Methyl-1,5-naphthyridin-2-amine would rely on standard spectroscopic techniques. The following are predicted key features:

-

¹H NMR:

-

A singlet for the methyl protons (around 2.2-2.5 ppm).

-

A broad singlet for the amino protons (variable chemical shift, likely 5.0-7.0 ppm).

-

A set of aromatic protons corresponding to the naphthyridine core, with chemical shifts and coupling patterns characteristic of the substitution pattern.

-

-

¹³C NMR:

-

A signal for the methyl carbon (around 15-20 ppm).

-

A series of signals in the aromatic region (110-160 ppm) for the carbons of the naphthyridine ring. The carbon attached to the amino group would be shifted upfield compared to the unsubstituted parent compound.

-

-

Mass Spectrometry:

-

A molecular ion peak (M+) at m/z = 159.19.

-

Safety and Handling

A specific Safety Data Sheet (SDS) for 3-Methyl-1,5-naphthyridin-2-amine is not widely available. However, based on the GHS classifications for the related compound 1,5-naphthyridin-2-amine, the following hazards should be anticipated[8]:

-

Acute Toxicity (Oral): May be harmful if swallowed.

-

Skin Irritation: May cause skin irritation.

-

Eye Damage/Irritation: May cause serious eye damage.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

3-Methyl-1,5-naphthyridin-2-amine represents a valuable, yet underexplored, chemical entity. Its structural features, rooted in the privileged 1,5-naphthyridine scaffold, suggest significant potential for the development of novel therapeutic agents. While specific experimental data is sparse, this guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous compounds. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is highly warranted and could lead to the discovery of new and potent drug candidates.

References

-

Molecules. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Online] Available at: [Link]

-

Molecules. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Online] Available at: [Link]

-

MDPI. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Online] Available at: [Link]

-

MDPI. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. [Online] Available at: [Link]

-

ResearchGate. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Online] Available at: [Link]

-

RSC Advances. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. [Online] Available at: [Link]

- Google Patents. (n.d.). CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound.

-

PubMed Central. (n.d.). Biological Activity of Naturally Derived Naphthyridines. [Online] Available at: [Link]

-

PubMed Central. (n.d.). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. [Online] Available at: [Link]

-

MDPI. (2024). Antimicrobial Activity of Naphthyridine Derivatives. [Online] Available at: [Link]

-

ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. [Online] Available at: [Link]

-

IntechOpen. (n.d.). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. [Online] Available at: [Link]

-

MDPI. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. [Online] Available at: [Link]

- Google Patents. (n.d.). US8119648B2 - 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions.

-

ResearchGate. (n.d.). Mechanism involved in the formation of 5‐amino‐1,2‐dihydrothieno[2,3‐h][3][9]naphthyridine. [Online] Available at: [Link]

- Google Patents. (n.d.). WO2012151640A1 - Methods for preparing naphthyridines.

-

Semantic Scholar. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Online] Available at: [Link]

-

ACS Publications. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. [Online] Available at: [Link]

-

BioNutria. (2024). SECTION 1. IDENTIFICATION OF THE SUBSTANCE/MIXTURE AND OF THE COMPANY / UNDERTAKING SECTION 2. HAZARDS IDENTIFICATION. [Online] Available at: [Link]

-

PubChem. (n.d.). 1,5-Naphthyridin-2-amine. [Online] Available at: [Link]

-

Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. [Online] Available at: [Link]

-

s d fine-chem limited. (n.d.). cobaltous chloride hexahydrate. [Online] Available at: [Link]

Sources

- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organicreactions.org [organicreactions.org]

- 6. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 1,5-Naphthyridin-2-amine | C8H7N3 | CID 589355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03301B [pubs.rsc.org]

3-Methyl-1,5-naphthyridin-2-amine molecular structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 3-Methyl-1,5-naphthyridin-2-amine, a heterocyclic compound of interest in medicinal chemistry. Drawing upon established principles of organic synthesis and spectroscopic analysis, this document serves as a technical resource for researchers engaged in drug discovery and development.

Introduction: The Significance of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine core is a privileged scaffold in medicinal chemistry, recognized for its presence in numerous biologically active molecules.[1] This bicyclic heterocycle, composed of two fused pyridine rings, offers a rigid framework for the spatial orientation of various functional groups, enabling interactions with a wide range of biological targets.[1] Derivatives of 1,5-naphthyridine have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of substituents, such as the methyl and amine groups in 3-Methyl-1,5-naphthyridin-2-amine, allows for the fine-tuning of the molecule's physicochemical properties and biological activity, making it a compound of significant interest for further investigation.

Molecular Structure and Nomenclature

The foundational step in understanding the chemical behavior and biological potential of any compound lies in a thorough characterization of its molecular structure.

IUPAC Name and CAS Number

-

IUPAC Name: 3-Methyl-1,5-naphthyridin-2-amine

-

CAS Number: 1049030-24-1

Molecular Formula and Weight

-

Molecular Formula: C₉H₉N₃

-

Molecular Weight: 159.19 g/mol

Structural Representation

The chemical structure of 3-Methyl-1,5-naphthyridin-2-amine is depicted below. The numbering of the naphthyridine ring system follows established IUPAC conventions.

Caption: Molecular structure of 3-Methyl-1,5-naphthyridin-2-amine.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Methyl-1,5-naphthyridin-2-amine is provided in the table below. These parameters are crucial for predicting the compound's behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Weight | 159.19 g/mol | |

| Molecular Formula | C₉H₉N₃ | |

| SMILES | NC1=NC2=CC=CN=C2C=C1C | |

| CAS Number | 1049030-24-1 |

Synthesis and Characterization

Proposed Synthetic Pathway: Modified Friedländer Synthesis

A common and effective method for the synthesis of substituted quinolines and naphthyridines is the Friedländer annulation. A logical approach to the synthesis of 3-Methyl-1,5-naphthyridin-2-amine would involve the condensation of a substituted 3-aminopyridine with a suitable carbonyl compound.

Caption: Proposed synthetic workflow for 3-Methyl-1,5-naphthyridin-2-amine.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 2-amino-3-cyanopyridine (1.0 eq) in a suitable high-boiling solvent such as N-methyl-2-pyrrolidone (NMP) or diphenyl ether, add propanone (1.5 eq) and a catalytic amount of a strong base (e.g., potassium tert-butoxide, 0.2 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 180-220 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a large volume of water. The product may precipitate and can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

The choice of a high-boiling aprotic solvent is to facilitate the high temperatures required for the condensation and subsequent cyclization reactions.

-

A strong base is necessary to deprotonate the methyl group of propanone, generating the enolate nucleophile required for the initial condensation with the cyano group.

-

The work-up procedure is designed to precipitate the organic product from the reaction mixture for easy isolation.

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized 3-Methyl-1,5-naphthyridin-2-amine would be confirmed using a combination of spectroscopic techniques. The following are predicted spectral data based on the structure:

Table of Predicted Spectroscopic Data:

| Technique | Predicted Observations |

| ¹H NMR | Aromatic protons on the naphthyridine core (multiple signals in the range of δ 7.0-9.0 ppm). A singlet for the methyl group protons (around δ 2.5 ppm). A broad singlet for the amine protons (variable chemical shift). |

| ¹³C NMR | Aromatic carbons of the naphthyridine ring (signals in the range of δ 110-160 ppm). A signal for the methyl carbon (around δ 20 ppm). |

| Mass Spectrometry | A molecular ion peak [M]⁺ at m/z = 159.08. |

| Infrared (IR) | N-H stretching vibrations for the amine group (around 3300-3500 cm⁻¹). C-H stretching vibrations for the aromatic and methyl groups (around 2900-3100 cm⁻¹). C=N and C=C stretching vibrations for the aromatic rings (around 1500-1600 cm⁻¹). |

Potential Applications in Drug Discovery

The 1,5-naphthyridine scaffold is a key component in a variety of therapeutic agents.[1] The specific substitution pattern of 3-Methyl-1,5-naphthyridin-2-amine suggests several potential avenues for its application in drug discovery. The presence of the 2-amino group provides a handle for further functionalization, allowing for the generation of a library of derivatives for screening against various biological targets.

Potential Therapeutic Areas:

-

Oncology: Many substituted naphthyridines exhibit potent anticancer activity through various mechanisms, including the inhibition of kinases and topoisomerases.[2]

-

Infectious Diseases: The nitrogen-containing heterocyclic nature of the scaffold makes it a promising candidate for the development of novel antibacterial and antiviral agents.[1]

-

Inflammatory Diseases: Certain naphthyridine derivatives have shown anti-inflammatory effects, suggesting their potential in treating chronic inflammatory conditions.[1]

Caption: Potential therapeutic applications of 3-Methyl-1,5-naphthyridin-2-amine.

Conclusion

3-Methyl-1,5-naphthyridin-2-amine represents a valuable building block for the development of novel therapeutic agents. This guide has provided a detailed overview of its molecular structure, nomenclature, and key physicochemical properties. While further experimental work is required to fully elucidate its synthetic pathway and biological activity, the information presented here, based on established chemical principles and data from related compounds, provides a solid foundation for future research endeavors in the field of medicinal chemistry.

References

-

D. C. G. A. Pinto, A. M. S. Silva, "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines," Molecules, 2020. [Link]

-

PubChem, "1,5-Naphthyridin-2-amine," National Center for Biotechnology Information. [Link]

-

F. Palacios, D. Aparicio, J. M. de los Santos, "Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents," Current Medicinal Chemistry, 2015. [Link]

Sources

Topic: Potential Biological Activities of Substituted 2-Amino-1,5-Naphthyridines

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1,5-naphthyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3][4] This guide focuses specifically on the synthesis and therapeutic potential of substituted 2-amino-1,5-naphthyridines. We delve into the synthetic strategies for accessing this core, followed by a detailed exploration of its prominent roles in developing novel anticancer, antimicrobial, and antimalarial agents. The narrative synthesizes mechanistic insights with field-proven experimental protocols, providing a robust framework for researchers engaged in the discovery and development of next-generation therapeutics based on this versatile scaffold.

The 1,5-Naphthyridine Core: A Scaffold of Therapeutic Significance

Naphthyridines are a class of bicyclic aromatic compounds composed of two fused pyridine rings. Six structural isomers exist, differentiated by the position of the two nitrogen atoms.[5][6] Among these, the 1,5-naphthyridine framework has garnered significant attention from the scientific community. First synthesized in 1927 by adapting the Skraup quinoline synthesis, this scaffold is a bioisostere of quinoline and possesses a rigid, planar structure ideal for molecular recognition by biological targets.[1][7] The introduction of an amino group at the C2 position, creating the 2-amino-1,5-naphthyridine core, provides a critical hydrogen-bonding moiety that can significantly enhance binding affinity and modulate pharmacological activity. This has led to the development of numerous derivatives with potent and diverse biological effects, including antiproliferative, antibacterial, antiviral, and anti-inflammatory properties.[1][2]

Synthetic Pathways to 2-Amino-1,5-Naphthyridine Derivatives

The successful exploration of structure-activity relationships (SAR) hinges on efficient and versatile synthetic methodologies. Accessing the 2-amino-1,5-naphthyridine core and its derivatives is primarily achieved through modern cross-coupling reactions and classical nucleophilic substitutions.

A predominant and highly effective strategy is the Buchwald-Hartwig amination .[1][2] This palladium-catalyzed cross-coupling reaction allows for the direct formation of a C-N bond between a halogenated 1,5-naphthyridine (typically 2-chloro- or 2-bromo-1,5-naphthyridine) and a primary or secondary amine. The choice of phosphine ligand (e.g., XantPhos) is critical for achieving high yields and broad substrate scope.[1][2] An alternative approach is the nucleophilic aromatic substitution (SNAr) reaction, where a halogen at an electron-deficient position of the naphthyridine ring is displaced by an amine nucleophile, often facilitated by microwave irradiation to accelerate the reaction.[1]

Caption: Generalized workflow for the synthesis of 2-amino-1,5-naphthyridines.

Key Biological Activities and Mechanisms of Action

The strategic placement of the 2-amino group, combined with diverse substitutions at other positions of the 1,5-naphthyridine ring, has unlocked a variety of therapeutic applications.

Anticancer Activity: Targeting Cellular Proliferation

Substituted 2-amino-1,5-naphthyridines have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes that regulate cell growth and survival.

A. Kinase Inhibition: Protein kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The 1,5-naphthyridine scaffold serves as an excellent "hinge-binding" motif, mimicking the adenine region of ATP to occupy the enzyme's active site.

-

KRAS Inhibition: Certain 1,5-naphthyridine derivatives have been identified as potent inhibitors of GTPase KRAS, specifically targeting oncogenic mutants like G12C and G12D.[8] These inhibitors function by suppressing the SOS1-catalyzed nucleotide exchange, thereby locking KRAS in its inactive, GDP-bound state.[8] An exemplified compound showed an IC₅₀ of 38 nM against recombinant human KRAS G12C.[8]

-

PI3K/mTOR Dual Inhibition: The PI3K/Akt/mTOR pathway is a central regulator of cell growth and metabolism that is frequently hyperactivated in cancer. Novel 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives have been identified as potent dual inhibitors of PI3K and mTOR.[7]

-

Topoisomerase I Inhibition: DNA topoisomerases are essential enzymes that resolve topological stress in DNA during replication and transcription. Some phenyl- and indeno-1,5-naphthyridine derivatives have been shown to inhibit Topoisomerase I, leading to DNA damage and apoptosis in cancer cells.[9] These compounds exhibited antiproliferative activity against human colon cancer cells (COLO 205).[9]

Caption: Simplified pathway showing KRAS inhibition by 2-amino-1,5-naphthyridine derivatives.

Table 1: Selected Anticancer Activity of Naphthyridine Derivatives

| Compound Class | Target | Key Result | Cell Line | Reference |

| 1,5-Naphthyridine Derivative | KRAS G12C | IC₅₀ = 38 nM (biochemical) | - | [8] |

| 1,5-Naphthyridine Derivative | KRAS G12C | IC₅₀ < 0.5 nM (cellular) | HEK-293 | [8] |

| 1,5-Naphthyridine Derivative | Antiproliferative | IC₅₀ = 2.88 µM | MIA PaCa-2 (Pancreatic) | [8] |

| Indeno-1,5-naphthyridines | Topoisomerase I | Antiproliferative Activity | COLO 205 (Colon) | [9] |

| Canthin-6-one (1,5-Naphthyridine alkaloid) | Anticancer | IC₅₀ = 1.58 µg/mL | DU145 (Prostate) | [10] |

Antimicrobial Activity: A Legacy of DNA Gyrase Inhibition

The history of naphthyridines as therapeutic agents began with the discovery of the antibacterial properties of nalidixic acid (a 1,8-naphthyridine) in 1962.[5][11][12] This class of compounds, structurally similar to quinolones, primarily exerts its effect by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[11] These enzymes are essential for managing DNA supercoiling during replication, and their inhibition leads to rapid bacterial cell death.

Substituted 1,5-naphthyridines continue this legacy, with derivatives showing broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2][5] For instance, naturally occurring 1,5-naphthyridine alkaloids like canthin-6-one have demonstrated potent inhibitory activity against Staphylococcus aureus (including MRSA) and Escherichia coli, with MIC values as low as 0.49 µg/mL.[10]

Antimalarial Activity: A Dual-Pronged Attack

Malaria, caused by Plasmodium parasites, remains a major global health threat. 2,8-disubstituted-1,5-naphthyridines have emerged as a promising class of antimalarial agents with a dual mechanism of action.[13][14]

-

PfPI4K Inhibition: They act as potent inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K), an enzyme critical for parasite development and viability.[13][14]

-

Hemozoin Formation Inhibition: During its lifecycle, the parasite digests host hemoglobin, releasing toxic heme. It detoxifies this heme by crystallizing it into hemozoin. These naphthyridine compounds inhibit this crystallization process, leading to a buildup of toxic heme and parasite death.[13][14]

Notably, a compound with a 2-amino-1,5-naphthyridine core was synthesized to explore gaining an additional hydrogen bond with a backbone carbonyl of the kinase hinge region, demonstrating the rational design principles being applied to this scaffold.[13][14] A representative compound from this series was efficacious in a humanized mouse malaria model at a single oral dose of 32 mg/kg.[14]

Experimental Protocols: A Framework for Evaluation

To ensure scientific integrity and reproducibility, the evaluation of novel 2-amino-1,5-naphthyridine derivatives must be conducted using validated and well-controlled experimental systems.

Protocol 1: Cell Viability (Antiproliferative) Assay

This protocol provides a quantitative measure of a compound's ability to inhibit cancer cell growth. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method based on quantifying ATP, an indicator of metabolically active cells.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MIA PaCa-2) in a 96-well, opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of the test 2-amino-1,5-naphthyridine derivative in DMSO and then dilute further in growth medium. Add 10 µL of the diluted compound to the appropriate wells. Include vehicle control (DMSO) and positive control (e.g., a known cytotoxic agent) wells.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂. The incubation time is critical as it must be sufficient for the compound to exert its effect but not so long that control cells become over-confluent.

-

Lysis and Luminescence Reading: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

-

Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Record luminescence using a plate-reading luminometer.

-

Data Analysis: Convert the raw luminescence units to percentage viability relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

-

Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus) overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Preparation: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using CAMHB. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air. The incubation period is standardized to ensure consistent and comparable results.

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A spectrophotometric reading can also be used for a more quantitative assessment.

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion and Future Outlook

Substituted 2-amino-1,5-naphthyridines represent a highly versatile and potent class of molecules with significant therapeutic potential across multiple disease areas. Their proven ability to act as kinase inhibitors, topoisomerase inhibitors, and antimalarial agents underscores the value of this scaffold in modern drug discovery. The continued application of rational design principles, guided by mechanistic insights and robust synthetic chemistry, will undoubtedly lead to the development of novel clinical candidates. Future research should focus on optimizing the pharmacokinetic and safety profiles of these compounds, exploring new substitution patterns to target novel biological pathways, and leveraging this privileged scaffold to address emerging therapeutic challenges.

References

- Antimicrobial Activity of Naphthyridine Derivatives - Semantic Scholar. (2024).

- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. (n.d.).

- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - MDPI. (n.d.).

- Biological Activity of Naturally Derived Naphthyridines - MDPI. (n.d.).

- Fused naphthyridines with biological applications. - ResearchGate. (n.d.).

- Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed. (n.d.).

- 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC. (n.d.).

- Beta Pharma describes new 1,5-naphthyridine derivatives as KRAS oncoprotein inhibitors. (2024).

- Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - MDPI. (n.d.).

- Biological Activity of Naturally Derived Naphthyridines - PMC - PubMed Central. (n.d.).

- Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PubMed Central. (2025).

- 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - NIH. (n.d.).

- 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications. (2024).

- Fused 1,5-Naphthyridines: Synthetic Tools and Applications - MDPI. (n.d.).

- Antimicrobial Activity of Naphthyridine Derivatives - PMC - NIH. (n.d.).

- In-Depth Technical Guide: Physicochemical Properties of 2-Amino-5-chloro-1,8-naphthyridine - Benchchem. (2025).

- Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PMC - PubMed Central. (n.d.).

- Broad-spectrum antibiotics containing a 1,5-naphthyridine core. - ResearchGate. (n.d.).

- Nalidixinsäure - Wikipedia. (n.d.).

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Beta Pharma describes new 1,5-naphthyridine derivatives as KRAS oncoprotein inhibitors | BioWorld [bioworld.com]

- 9. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Nalidixinsäure – Wikipedia [de.wikipedia.org]

- 13. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

The Strategic deployment of 3-Methyl-1,5-naphthyridin-2-amine in Modern Organic Synthesis: A Technical Guide

Abstract

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif, prominently featured in a multitude of biologically active compounds and functional materials. Among its derivatives, 3-methyl-1,5-naphthyridin-2-amine emerges as a particularly versatile and strategic building block for organic synthesis. The presence of a nucleophilic amino group, a reactive methyl group, and the unique electronic properties of the bicyclic aromatic system offer a rich landscape for chemical transformations. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and synthetic utility of 3-methyl-1,5-naphthyridin-2-amine, underpinned by mechanistic insights and detailed experimental protocols.

Introduction: The Significance of the 1,5-Naphthyridine Core

Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, exist as six possible isomers, with the 1,5-isomer being of significant interest in medicinal chemistry.[1][2] The arrangement of the nitrogen atoms in the 1,5-naphthyridine core imparts distinct electronic and steric properties, influencing its ability to participate in hydrogen bonding and metal coordination. These characteristics are crucial for its role as a pharmacophore in a wide array of therapeutic agents, including those with anticancer, antimicrobial, and anti-inflammatory activities.[3][4][5] The introduction of an amino group at the 2-position and a methyl group at the 3-position, as in 3-methyl-1,5-naphthyridin-2-amine, further enhances its synthetic potential by providing key reactive handles for molecular elaboration.

Synthesis of the 3-Methyl-1,5-naphthyridin-2-amine Building Block

The construction of the 3-methyl-1,5-naphthyridin-2-amine scaffold is most effectively achieved through a well-established cyclization strategy, the Friedländer annulation, or a related condensation reaction. The logical disconnection of the target molecule points to 2-amino-3-methylpyridine (also known as 2-amino-3-picoline) as the key precursor.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, 3-methyl-1,5-naphthyridin-2-amine, reveals 2-amino-3-methylpyridine as the primary starting material. The second pyridine ring can be constructed from a three-carbon synthon.

Caption: Retrosynthetic analysis of 3-methyl-1,5-naphthyridin-2-amine.

Recommended Synthetic Protocol: Modified Friedländer Synthesis

This protocol leverages the reaction of 2-amino-3-methylpyridine with dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate, which then undergoes an intramolecular cyclization.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2-amino-3-methylpyridine (1.0 eq) in anhydrous toluene (10 mL/mmol) in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-methyl-1,5-naphthyridin-2-amine as a solid.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous toluene is crucial as DMF-DMA is sensitive to moisture, which can lead to its decomposition and a reduction in yield.

-

Excess DMF-DMA: A slight excess of DMF-DMA ensures the complete conversion of the starting aminopyridine.

-

Reflux Temperature: The elevated temperature is necessary to drive the formation of the enamine intermediate and the subsequent cyclization, which involves the elimination of dimethylamine and methanol.

Spectroscopic and Analytical Characterization

The identity and purity of the synthesized 3-methyl-1,5-naphthyridin-2-amine should be rigorously confirmed through a combination of spectroscopic and analytical techniques.

Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the naphthyridine core will appear in the downfield region (δ 7.0-9.0 ppm). A singlet for the methyl group will be observed around δ 2.3-2.6 ppm. A broad singlet corresponding to the amino protons will be present. |

| ¹³C NMR | Aromatic carbons will resonate in the δ 110-160 ppm range. The methyl carbon will appear upfield (δ 15-25 ppm). |

| IR Spectroscopy | Characteristic N-H stretching vibrations for the primary amine will be observed in the 3300-3500 cm⁻¹ region. C-H stretching and C=C/C=N aromatic vibrations will also be present.[6] |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the exact mass of C₉H₉N₃ will be observed. Fragmentation patterns can provide further structural confirmation. |

Reactivity and Applications as a Synthetic Building Block

The synthetic utility of 3-methyl-1,5-naphthyridin-2-amine stems from the reactivity of its functional groups, which can be selectively targeted to construct more complex molecules.

Reactions at the Amino Group

The 2-amino group is a versatile handle for a variety of transformations, including acylation, alkylation, and diazotization reactions.

Caption: Key reactions involving the 2-amino group.

4.1.1. Acylation Reactions for Bioactive Amides

The amino group can readily react with acylating agents to form amides. This transformation is particularly relevant in medicinal chemistry, where the amide bond is a common feature in drug molecules, often contributing to target binding and pharmacokinetic properties.

Experimental Protocol: Synthesis of N-(3-methyl-1,5-naphthyridin-2-yl)acetamide

-

Reaction Setup: Dissolve 3-methyl-1,5-naphthyridin-2-amine (1.0 eq) in anhydrous dichloromethane (DCM) (15 mL/mmol) and add a base such as triethylamine (1.5 eq).

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath and add acetyl chloride (1.2 eq) dropwise.

-

Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 4-6 hours. Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield the desired amide.

Palladium-Catalyzed Cross-Coupling Reactions

While the amino group itself can be a site for cross-coupling, a more common strategy involves its conversion to a halide or triflate, which can then participate in a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This approach allows for the introduction of diverse aryl, vinyl, or alkynyl substituents, significantly expanding the chemical space accessible from this building block.

Caption: Workflow for Pd-catalyzed cross-coupling reactions.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The 1,5-naphthyridine core is a well-established scaffold in the design of kinase inhibitors. The nitrogen atoms can act as hydrogen bond acceptors, mimicking the hinge-binding motif of ATP. The substituents at various positions on the ring system can be tailored to achieve potency and selectivity for specific kinases. Derivatives of 2-aminonaphthyridines have been investigated as inhibitors of various kinases, playing a role in the development of anticancer therapies.[7]

Conclusion and Future Outlook

3-Methyl-1,5-naphthyridin-2-amine is a high-value building block in organic synthesis, offering a strategic entry point to a diverse range of complex molecules. Its straightforward synthesis and the orthogonal reactivity of its functional groups make it an attractive starting material for the construction of compound libraries for drug discovery and for the development of novel functional materials. Future research in this area will likely focus on the development of more efficient and sustainable synthetic methods for its preparation and the exploration of its utility in asymmetric catalysis and the synthesis of novel materials with interesting photophysical properties.

References

- D. L. Comins and S. O'Connor, The Naphthyridines, in Comprehensive Organic Functional Group Transformations II, eds. A. R. Katritzky, R. J. K. Taylor and E. F. V. Scriven, Elsevier, Oxford, 2005, vol. 4, pp. 589-636.

- Friedländer, P. (1882). Ueber die Producte der Einwirkung von Ammoniak auf Acetophenon. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575.

- Skraup, Z. H. (1880). Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft, 13(2), 2086-2087.

- Roma, G., Di Braccio, M., Grossi, G., Mattioli, F., & Ghia, M. (2000). 1,8-Naphthyridines IV. Synthesis and pharmacological activity of 2,7-disubstituted-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acids. European journal of medicinal chemistry, 35(11), 1021-1035.

- Chen, Y. L., Fang, K. C., Sheu, J. Y., Hsu, S. L., & Tzeng, C. C. (2001). Synthesis and antibacterial evaluation of certain quinolone derivatives. Journal of medicinal chemistry, 44(14), 2389-2393.

-

Zolpidem. In Wikipedia. Retrieved January 26, 2026, from [Link]

-

PubChem Compound Summary for CID 15347, 2-Amino-3-methylpyridine. Retrieved January 26, 2026, from [Link].

- Li, J., & Gray, N. S. (2014). Naphthyridines as kinase inhibitors. (Patent No. US 8,822,468 B2). U.S.

- Litvinov, V. P. (2004). Naphthyridines: synthesis and biological activity. Russian Chemical Reviews, 73(7), 637.

- Andreu, P. L., Cabeza, J. A., Riera, V., Jeannin, Y., & Miguel, D. (1990). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). Journal of the Chemical Society, Dalton Transactions, (7), 2201-2206.

- Bakalova, A., Varbanov, H., Buyukliev, R., & Ivanov, D. (2005). Synthesis and biological activity of some new 1, 8-naphthyridine derivatives. European journal of medicinal chemistry, 40(8), 814-819.

- CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound - Google Patents. (n.d.).

- Fathi A. Abu-Shanab, Sayed A. S. Mousa, E. A. Eshak, Ahmed Z. Sayed, Ahmed Al-Harrasi. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. International Journal of Organic Chemistry, 1, 197-203.

-

Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Retrieved from [Link]

Sources

- 1. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]

- 2. 2-Amino-3-methylpyridine | 1603-40-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 4. CN107011254A - A kind of synthesis of picoline of 2 amino 4 and its purification process - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Zolpidem - Wikipedia [en.wikipedia.org]

- 7. scirp.org [scirp.org]

An In-depth Technical Guide to the Thermostability and Degradation Profile of 3-Methyl-1,5-naphthyridin-2-amine

Foreword: Proactive Stability Profiling in Drug Development

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's intrinsic stability is not merely a regulatory formality but a cornerstone of successful pharmaceutical science. For novel heterocyclic entities such as 3-Methyl-1,5-naphthyridin-2-amine, a proactive and robust assessment of its thermostability and degradation pathways is paramount. This guide provides a detailed framework for researchers, scientists, and drug development professionals to systematically investigate these critical attributes. By elucidating the chemical behavior of this molecule under various stress conditions, we can anticipate potential liabilities, develop stable formulations, and establish appropriate storage conditions and shelf-life. This document is structured to offer not just protocols, but the scientific rationale that underpins a thorough and compliant stability investigation.

Physicochemical Properties and Structural Considerations

3-Methyl-1,5-naphthyridin-2-amine belongs to the naphthyridine class of nitrogen-containing heterocyclic compounds, which are of significant interest in medicinal chemistry. The presence of the fused pyridine rings and the amino and methyl substituents introduces specific electronic and steric features that will govern its reactivity and degradation. The lone pair of electrons on the amino group can participate in resonance, influencing the electron density of the aromatic system. The pyridine nitrogen atoms, being basic, are susceptible to protonation and may play a role in acid-catalyzed degradation.

Strategic Approach to Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that helps to identify likely degradation products and establish the intrinsic stability of a molecule.[1][2] These studies are designed to accelerate the degradation process, providing insights into the degradation pathways that may occur under normal storage conditions over a prolonged period.[1] Our experimental design is grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q1A(R2).[2][3]

The primary objectives of the forced degradation studies for 3-Methyl-1,5-naphthyridin-2-amine are:

-

To identify the potential degradation products.

-

To elucidate the degradation pathways.

-

To develop and validate a stability-indicating analytical method.

-

To understand the chemical behavior of the molecule, which aids in formulation and packaging development.[1]

A single batch of the drug substance is typically used for stress testing.[3] The following sections detail the experimental protocols for various stress conditions.

Thermal Stress (Dry Heat)

Rationale: Thermal stress testing evaluates the intrinsic stability of the molecule at elevated temperatures. The energy input can overcome activation barriers for various reactions, such as oxidation, rearrangement, or fragmentation. For nitrogen-containing aromatic compounds, high temperatures can lead to decomposition of the aromatic ring and oligomerization.[4] Studies on other nitrogen-rich heterocyclic esters have shown decomposition starting at temperatures above 250°C.[5]

Experimental Protocol:

-

Accurately weigh a sample of 3-Methyl-1,5-naphthyridin-2-amine in a solid state into a suitable container (e.g., a glass vial).

-

Place the sample in a calibrated oven at temperatures incrementally higher than the accelerated stability testing conditions (e.g., 50°C, 60°C, 70°C, and 80°C).[2][3]

-

Expose the samples for a defined period (e.g., 1, 2, 4, and 8 weeks), with samples withdrawn at each time point.

-

At each time point, dissolve the sample in a suitable solvent and analyze using a stability-indicating analytical method (e.g., HPLC-UV/MS).

-

A control sample should be stored under ambient conditions and analyzed concurrently.

Hydrolytic Degradation (Acidic, Basic, and Neutral Conditions)

Rationale: Hydrolysis is a common degradation pathway for many pharmaceutical compounds. The susceptibility of 3-Methyl-1,5-naphthyridin-2-amine to hydrolysis across a wide pH range needs to be evaluated.[3] The amino group and the nitrogen atoms in the naphthyridine rings can be protonated or deprotonated, influencing their reactivity.

Experimental Protocol:

-

Prepare solutions of 3-Methyl-1,5-naphthyridin-2-amine in:

-

0.1 N Hydrochloric Acid (HCl)

-

0.1 N Sodium Hydroxide (NaOH)

-

Purified Water (for neutral hydrolysis)

-

-

Incubate the solutions at an elevated temperature (e.g., 60°C) for a specified duration, with samples taken at various time points (e.g., 0, 6, 12, 24, and 48 hours).

-

At each time point, neutralize the acidic and basic samples before analysis to prevent further degradation during the analytical process.

-

Analyze the samples using a stability-indicating method to quantify the parent compound and detect any degradation products.

Oxidative Degradation

Rationale: The presence of the amino group and the electron-rich aromatic system may make 3-Methyl-1,5-naphthyridin-2-amine susceptible to oxidation. Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies.

Experimental Protocol:

-

Dissolve 3-Methyl-1,5-naphthyridin-2-amine in a suitable solvent and treat it with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Maintain the solution at room temperature and monitor the reaction over time (e.g., at 0, 2, 6, 12, and 24 hours).

-

Analyze the samples at each time point using a stability-indicating method. A control sample without hydrogen peroxide should be analyzed in parallel.

Photostability

Rationale: Photostability testing is an integral part of stress testing to evaluate the potential for degradation upon exposure to light.[3][6] The energy from photons can promote electrons to higher energy states, leading to photochemical reactions.

Experimental Protocol:

-

Expose a solid sample of 3-Methyl-1,5-naphthyridin-2-amine and a solution of the compound to a light source that provides a minimum of 1.2 million lux hours and 200-watt hours per square meter of UV light, as specified in ICH Q1B guidelines.[6]

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

-

After the exposure period, analyze both the exposed and control samples using a stability-indicating analytical method.

Analytical Methodology for Stability Indication

A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) and a Mass Spectrometer (MS) is the preferred technique.

Key aspects of the analytical method development:

-

Column Chemistry: A C18 column is a good starting point for reversed-phase chromatography.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

-

Detection: DAD can provide information about the peak purity, while MS is essential for the identification and structural elucidation of the degradation products.

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust.

Predicted Degradation Profile and Pathways

Based on the chemical structure of 3-Methyl-1,5-naphthyridin-2-amine, several degradation pathways can be hypothesized.

Potential Degradation Pathways:

-

Hydrolysis: The amino group could potentially be hydrolyzed to a hydroxyl group, forming 3-Methyl-1,5-naphthyridin-2-ol. This is more likely to occur under acidic or basic conditions.

-

Oxidation: The primary amino group could be oxidized to a nitroso or nitro group. N-oxidation of the pyridine rings is also a possibility.

-

Photodegradation: Exposure to light could lead to radical-mediated reactions, potentially causing dimerization or polymerization.

-

Thermal Degradation: At high temperatures, cleavage of the aromatic rings or loss of the methyl or amino groups could occur.

Data Presentation and Visualization

Table 1: Summary of Forced Degradation Conditions

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Thermal (Dry Heat) | Solid State | 50°C, 60°C, 70°C, 80°C | Up to 8 weeks |

| Acid Hydrolysis | 0.1 N HCl | 60°C | Up to 48 hours |

| Base Hydrolysis | 0.1 N NaOH | 60°C | Up to 48 hours |

| Neutral Hydrolysis | Purified Water | 60°C | Up to 48 hours |

| Oxidation | 3% H₂O₂ | Room Temperature | Up to 24 hours |

| Photostability | ICH Q1B compliant light source | Controlled Room Temp. | Per ICH Q1B |

Diagrams

Caption: Workflow for forced degradation studies.

Caption: Hypothesized degradation pathways.

Conclusion and Forward-Looking Statements

This technical guide provides a comprehensive and scientifically grounded framework for the investigation of the thermostability and degradation profile of 3-Methyl-1,5-naphthyridin-2-amine. While no specific experimental data for this molecule is publicly available at the time of writing, the proposed methodologies, rooted in established regulatory guidelines and chemical principles, offer a robust starting point for any research or development program. A thorough execution of these studies will not only ensure regulatory compliance but also provide invaluable knowledge to guide the development of a safe, effective, and stable pharmaceutical product. The insights gained from these investigations will be instrumental in de-risking the development process and accelerating the journey from molecule to medicine.

References

-

Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils. (2014). PubMed. [Link]

-

Comparative study on thermal degradation of some new diazoaminoderivatives under air and nitrogen atmospheres. (2015). ResearchGate. [Link]

-

Thermal Stability of Amine Compounds and Dichloromethane. (n.d.). AIDIC. [Link]

-

Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2022). MDPI. [Link]

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2021). MDPI. [Link]

-

1,5-Naphthyridin-2-amine. (n.d.). PubChem. [Link]

-

ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation. [Link]

-

Decomposition and oligomerization of 2,3-naphthyridine under high-pressure and high-temperature conditions. (2019). ResearchGate. [Link]

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2021). ResearchGate. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (2012). National Institutes of Health. [Link]

-

1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. (2021). PubMed. [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2023). LinkedIn. [Link]

-

Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. [Link]

-

Fused 1,5-Naphthyridines: Synthetic Tools and Applications. (2021). MDPI. [Link]

-

Thermodynamic characterization of the binding of naphthyridines to the AP site-containing DNA duplexes. (2006). ResearchGate. [Link]

-

ICH Q1 Guideline on stability testing of drug substances and drug products. (n.d.). European Medicines Agency. [Link]

-

ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

-

Stress Testing Study Design. (2020). Veeprho. [Link]

Sources

An In-Depth Technical Guide to the Discovery and History of 2-Amino-1,5-Naphthyridine Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

The 1,5-naphthyridine scaffold represents a quintessential "privileged structure" in medicinal chemistry, conferring upon its derivatives a wide array of biological activities. Among these, the 2-amino-1,5-naphthyridine core is of particular significance, serving as a foundational building block for numerous potent and selective therapeutic agents. This guide provides a comprehensive exploration of the historical context, discovery, and synthetic evolution of 2-amino-1,5-naphthyridine derivatives. We will delve into the causality behind key synthetic strategies, from classical cyclization reactions to modern palladium-catalyzed methodologies. Furthermore, this document furnishes detailed experimental protocols, presents key biological data, and discusses the therapeutic applications that establish this scaffold as a cornerstone of modern drug discovery.

A Historical Perspective: The Genesis of the Naphthyridine Scaffold

The journey of the naphthyridine ring system, a family of diazanaphthalenes composed of two fused pyridine rings, began in 1893 with the first synthesis of a derivative by Reissert.[1] However, it was not until 1927 that Brobansky and Sucharda reported the synthesis of the parent unsubstituted 1,5-naphthyridine.[2] They achieved this by adapting the well-known Skraup quinoline synthesis, using 3-aminopyridine as the starting material.[2] This pioneering work laid the groundwork for exploring the vast chemical space of naphthyridine isomers.

Naphthyridines exist in six possible isomeric forms, each defined by the relative positions of the two nitrogen atoms.[3][4] Over the decades, these scaffolds have been identified in natural products and have become a focal point of synthetic chemistry due to their rigid, planar structure and ability to engage in hydrogen bonding, making them ideal for targeting biological receptors.[3][5] Their derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][6][7][8] This versatility has cemented the status of naphthyridines as a critical pharmacophore in the development of novel therapeutics.

The Emergence of 2-Amino-1,5-Naphthyridine: A Privileged Core

The introduction of an amino group at the 2-position of the 1,5-naphthyridine ring system proved to be a pivotal development. This functionalization provides a crucial vector for further chemical modification and, more importantly, a key hydrogen bond donor that can interact with the hinge region of protein kinases—a feature that has been extensively exploited in the design of kinase inhibitors. The 2-amino-1,5-naphthyridine core allows for the synthesis of compounds that can gain additional hydrogen bonds with the backbone carbonyls of a kinase hinge region, significantly enhancing binding affinity and potency.[9][10]

Synthetic Evolution: From Classical to Modern Methodologies

The construction of the 2-amino-1,5-naphthyridine scaffold has evolved significantly, driven by the need for more efficient, versatile, and scalable synthetic routes.

Classical Approaches: Building the Core

The foundational syntheses of the 1,5-naphthyridine ring system relied on classical named reactions that form the heterocyclic core.

-

Skraup Synthesis: This is one of the earliest methods used for the synthesis of the parent 1,5-naphthyridine ring.[2] The reaction involves heating 3-aminopyridine with glycerol, sulfuric acid, and an oxidizing agent (like arsenic pentoxide or nitrobenzene). The causality here is a series of reactions including dehydration of glycerol to acrolein, Michael addition of the aminopyridine to acrolein, cyclization, and subsequent oxidation to furnish the aromatic naphthyridine ring. While historically significant, the harsh conditions (strong acid, high temperatures) and the use of toxic reagents limit its applicability for the synthesis of complex, functionalized derivatives.

-